Oxacillin penillic acid
Description
Structure
3D Structure
Properties
CAS No. |
37699-31-3 |
|---|---|
Molecular Formula |
C19H19N3O5S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2,2-dimethyl-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15-20-13(17(23)24)16-22(15)14(18(25)26)19(2,3)28-16/h4-8,13-14,16H,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
MCEYCKCJMUZEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(C4N3C(C(S4)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Mechanistic Studies of Oxacillin Penillic Acid Formation
Comparative Analysis with Other Penicillin Degradation Products
The degradation of penicillins, including oxacillin, is a complex process that can yield a variety of products depending on the conditions such as pH, temperature, and the presence of enzymes like β-lactamases. uobasrah.edu.iqnih.gov The primary mechanism of degradation often involves the opening of the chemically unstable β-lactam ring. nih.govbiorxiv.org This leads to the formation of several degradation products, with penicilloic acids and penilloic acids being among the most significant.
Under weakly acidic to alkaline conditions, or through enzymatic hydrolysis, the β-lactam ring of a penicillin molecule hydrolyzes to form the corresponding penicilloic acid. uobasrah.edu.iqtaylorandfrancis.com This is considered a major degradation pathway. armaspharmaceuticals.com For oxacillin, this product is oxacillin penicilloic acid. gnest.org Further degradation of penicilloic acid, particularly under acidic conditions, can occur through decarboxylation to yield penilloic acid. biorxiv.orgresearchgate.net Therefore, oxacillin penillic acid is understood to be a subsequent degradation product formed from oxacillin penicilloic acid.
Research on the degradation of Penicillin G in aquatic environments has shown that its main degradation products are penilloic acid, penicilloic acid, and isopenillic acid. researchgate.net This highlights the common degradation pathways within the penicillin family, suggesting a similar pattern for oxacillin.
Different analytical studies have identified various by-products of oxacillin degradation under specific experimental conditions. For instance, studies using strong ionization discharge have identified products resulting from hydroxylation, deamidation, demethylation, dehydration, and decarboxylation. researchgate.netiospress.nl Other research employing oxidation processes has also noted the opening of the β-lactam nucleus as a key degradation step. mdpi.com
The chemical properties of these degradation products differ from the parent antibiotic. For example, oxacillin penicilloic acid is more hydrophilic (less hydrophobic) than oxacillin. gnest.org This change in physicochemical properties affects their behavior and detection in various environments. gnest.org
The following tables provide a comparative overview of oxacillin and its degradation products, as well as a summary of degradation products observed for different penicillins.
Table 1: Comparison of Oxacillin and its Degradation Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Oxacillin | C₁₉H₁₉N₃O₅S | 401.44 | Intact β-lactam ring fused to a thiazolidine (B150603) ring. wikipedia.orgnih.gov |
| Oxacillin Penicilloic Acid | C₁₉H₂₁N₃O₆S | 419.452 | Opened β-lactam ring, resulting in two carboxylic acid groups. ncats.io |
| This compound | C₁₉H₁₉N₃O₅S | 401.4 | Rearranged thiazolidine-imidazole ring structure formed from penicilloic acid. nih.gov |
Table 2: Observed Degradation Products of Selected Penicillins
| Parent Penicillin | Degradation Product(s) | Method/Condition of Observation | Research Finding |
| Oxacillin | Oxacillin Penicilloic Acid | Organoclay Sorption | Hydrolysis of the β-lactam ring leads to the formation of penicilloic acid. gnest.org |
| Oxacillin | Hydroxylated, decarboxylated by-products | Strong Ionization Discharge | Degradation pathways include hydroxylation (+16 Da) and decarboxylation (-44 Da). iospress.nl |
| Oxacillin | Various by-products | Oxidation Processes (e.g., photo-Fenton) | Degradation proceeds through the opening of the β-lactam nucleus. mdpi.com |
| Penicillin G | Penilloic Acid, Penicilloic Acid, Isopenillic Acid | Environmental Degradation (Wastewater/River) | These were the main degradation products found in surface water samples. researchgate.net |
| General Penicillins | Penicilloic Acid | Alkaline Hydrolysis | A major antigenic determinant for penicillin hypersensitivity. armaspharmaceuticals.comlitfl.com |
| General Penicillins | Penillic Acid, Penicilloic Acid, 6-Aminopenicillanic acid (6-APA), Pseudopenicillin | General Degradation Pathways | Penicillins can degrade into multiple forms, with penicilloic and penillic acids being key metabolites. biorxiv.org |
Advanced Analytical Methodologies for Detection and Elucidation
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental in the analysis of complex mixtures, such as those resulting from drug degradation studies. They allow for the separation of the parent drug from its degradation products, enabling their individual identification and quantification.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS, UPLC-HR-QToF-MS) for Product Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the identification of drug degradation products. gnest.org The coupling of LC with MS provides both chromatographic separation and mass-based identification, offering high sensitivity and selectivity. researchgate.netnih.gov In the context of oxacillin (B1211168) degradation, LC-MS has been instrumental in identifying oxacillin penicilloic acid. gnest.org For instance, studies have shown that under certain conditions, oxacillin hydrolyzes to form its corresponding penicilloic acid, a transformation readily monitored by LC-MS. gnest.org The mass spectrometer detects the specific mass-to-charge ratio (m/z) of the parent oxacillin molecule (m/z = 402) and its hydrolyzed product, penicilloic acid (m/z = 420). gnest.org
Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UPLC-HR-QToF-MS) represents a significant advancement in this field. eco-vector.comdoi.orgresearchgate.net UPLC offers faster separations with higher resolution compared to conventional HPLC. The QToF mass analyzer provides highly accurate mass measurements, which is critical for determining the elemental composition of unknown compounds and for the structural elucidation of degradation products. nih.gov This high-resolution capability allows for the confident identification of metabolites and degradation products, even in complex matrices. nih.gov
Table 1: LC-MS Parameters for the Analysis of Oxacillin and its Degradation Products
| Parameter | Value |
| Chromatography System | Waters Alliance e2695 Separation Module gnest.org |
| Mass Spectrometer | Waters 3100 Mass Spectrometric Detector gnest.org |
| Column | InertSustain® C18 (150 mm length, 3.0 mm inner diameter, 5 µm particle size) gnest.org |
| Mobile Phase | Gradient elution with water and methanol, both containing 0.01% formic acid doi.org |
| Flow Rate | 300 µL min⁻¹ doi.org |
| Injection Volume | 20 µL doi.org |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode nih.gov |
High-Pressure Liquid Chromatography (HPLC) for Kinetic Monitoring
High-Pressure Liquid Chromatography (HPLC) is a robust and reliable technique for monitoring the kinetics of chemical reactions, including the degradation of pharmaceuticals. nih.gov By analyzing samples at different time points, HPLC can be used to track the decrease in the concentration of the parent drug and the corresponding increase in the concentration of its degradation products. This data is essential for determining reaction rates and understanding the degradation pathway. nih.gov
In the study of oxacillin degradation, HPLC has been used to monitor the conversion of oxacillin to its degradation products over time. researchgate.net The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.netmdpi.com The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good separation between oxacillin and its degradation products. researchgate.netmdpi.com UV detection is commonly employed, as both oxacillin and its degradation products often possess chromophores that absorb UV light. researchgate.net
Kinetic studies using HPLC can provide valuable information on the stability of oxacillin under various conditions, such as different pH values and temperatures. nih.gov For example, the degradation of penicillins in acidic media has been monitored using HPLC, allowing for the calculation of apparent first-order rate constants and activation energies for the degradation reactions. nih.gov
Spectroscopic Characterization of Degradation Products
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of compounds, making them indispensable for the definitive identification of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. In the case of oxacillin degradation, NMR has been used to confirm the structure of its degradation products, such as 5R, 6R-penicilloic acid of oxacillin and its isomer, 5S, 6R-penicilloic acid of oxacillin. researchgate.net The conversion process between these isomers can also be monitored using NMR spectroscopy. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HMBC, can establish connectivities between different parts of the molecule, confirming the structural changes that occurred during degradation. nih.gov
UV/Visible Spectrophotometry in Kinetic Analysis
UV/Visible spectrophotometry is a simple, cost-effective, and readily available technique that can be used for kinetic analysis of reactions involving chromophoric compounds. researchgate.netresearchgate.netlearning-gate.com The degradation of oxacillin can be monitored by observing the changes in the UV-Vis spectrum over time. researchgate.netlearning-gate.com For instance, the oxidation of oxacillin in an alkaline medium has been studied using a UV/Visible spectrophotometer, where the formation of a complex was confirmed by the appearance of a sharp peak. researchgate.netlearning-gate.com
This technique is particularly useful for determining reaction kinetics, such as the order of the reaction with respect to different reactants. researchgate.netlearning-gate.comnepjol.info By measuring the absorbance at a specific wavelength corresponding to either the reactant or a product, the rate of the reaction can be calculated. researchgate.netlearning-gate.com
Table 2: Kinetic Data from UV/Visible Spectrophotometric Analysis of Oxacillin Oxidation researchgate.netlearning-gate.com
| Parameter | Observation |
| Stoichiometry | 1:4 (Oxacillin: MPC (III)) |
| Reaction Order (Oxidant) | Pseudo-first-order |
| Reaction Order (Substrate) | Fractional order |
| Reaction Order (Alkali) | Fractional order |
| Wavelength of Monitoring | 415 nm |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. rjpn.orgnih.govspectroscopyonline.com When a drug degrades, changes in its chemical structure are reflected in its FT-IR spectrum, such as shifts in peak positions, changes in peak intensities, and the appearance of new peaks. rjpn.org In the context of oxacillin degradation, FT-IR can be used to confirm the hydrolysis of the β-lactam ring, a key structural feature of penicillins. researchgate.net The disappearance of the characteristic β-lactam carbonyl stretching frequency and the appearance of new bands corresponding to the carboxylic acid and amine functional groups of the resulting penicilloic acid would provide strong evidence for this degradation pathway. researchgate.netrjpn.org
FT-IR analysis of degraded drug samples, when compared to the reference spectrum of the intact drug, can provide crucial information about the degradation mechanism. rjpn.org
Table 3: Key FT-IR Vibrational Frequencies for Functional Group Analysis
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |
| N-H stretch (amine) | 3320.15 ieeesem.com |
| C-H stretch (sp3 hydrocarbon) | 2923.42, 2852.91 ieeesem.com |
| C=O stretch (carbonyl) | 1710.40 ieeesem.com |
| C=C stretch (cyclic alkane) | 1578.69 ieeesem.com |
| N-O stretch (nitro compound) | 1505.90 ieeesem.com |
| C-O stretch (alcohol) | 1376.68, 1244.06 ieeesem.com |
| C-Cl stretch (haloalkane) | 747.20 ieeesem.com |
Optimization of Analytical Methods for Complex Matrices
The accurate quantification of oxacillin penillic acid in complex matrices such as biological fluids, food products, and environmental samples presents significant analytical challenges. These matrices contain numerous endogenous compounds like proteins, fats, and salts that can interfere with analysis, suppress instrument signals, and lead to inaccurate results. mdpi.com Therefore, optimizing analytical methods, particularly sample preparation and instrumental analysis, is crucial to enhance sensitivity, selectivity, and reliability.
A primary goal of method optimization is the effective isolation of the target analyte from interfering matrix components. mdpi.comnih.gov This is most commonly achieved through a meticulous sample preparation strategy prior to instrumental analysis. Techniques are selected and refined to maximize analyte recovery while minimizing matrix effects. nih.goveuropa.eu
Sample Preparation Strategies
Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for the cleanup and pre-concentration of penicillins and their derivatives from diverse matrices. mdpi.compreprints.org The optimization of SPE involves selecting the appropriate sorbent material and refining the loading, washing, and elution steps to ensure high recovery rates. nih.gov For instance, a method for analyzing penicillins in bovine milk utilized Carbograph 4 cartridges, achieving recoveries of 70-108% for various β-lactams at a concentration of 5 ng/mL, with oxacillin showing a relative standard deviation of just 5%. acs.org Another study on broiler tissues used C18 SPE columns for purification after an initial liquid extraction, demonstrating the necessity of tailored approaches for different sample types. researchgate.net
| Method | Matrix | Target Analytes | Key Optimization Parameters | Reported Recovery (%) | Source |
|---|---|---|---|---|---|
| Ion-Pair Extraction & HPLC-UV | Beef and Milk | Penicillin G, Oxacillin, Cloxacillin | Protein/fat removal with acetone-acetonitrile; Xbridge™ C18 column | >85% | mdpi.com |
| SPE with C18 Cartridge | Bovine Milk | Amoxicillin, Ampicillin, Cloxacillin, Oxacillin, Penicillin G | Cleanup over C18 cartridge, no acid in extraction | 76-94% | acs.org |
| SPE with Carbograph 4 Cartridge | Bovine Milk | 10 β-Lactams including Oxacillin | Extraction from 10 mL intact milk | 70-108% | acs.org |
| Matrix Solid-Phase Dispersion (MSPD) | Milk | Penicillins and Cephalosporins | Oasis HLB sorbent; HPLC-PDA analysis | 85.0-115.7% | mdpi.com |
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is another prominent technique, adapted from pesticide analysis for antibiotic residues. mdpi.comresearchgate.netchromatographyonline.com This approach involves a liquid-liquid extraction with acetonitrile, followed by a "salting-out" step and a cleanup using dispersive SPE (d-SPE). nih.govakjournals.com The flexibility of QuEChERS allows for modifications, such as adjusting buffer salts to control pH, which is critical for the stability and extraction efficiency of pH-sensitive compounds like penicillins. nih.gov For example, a modified QuEChERS method for vegetables used a citrate (B86180) buffer to achieve a pH of approximately 4.0, which yielded better recoveries compared to standard acetate (B1210297) buffers. nih.gov
Chromatographic and Mass Spectrometric Optimization
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for both quantification and confirmation of this compound. nih.govteagasc.ie Optimization of the chromatographic separation is essential for resolving the analyte from matrix interferences. This typically involves using reversed-phase columns (e.g., C18) and carefully adjusting the mobile phase composition. mdpi.comrsc.orgmdpi.com The addition of modifiers like formic acid to the mobile phase is a common strategy to improve peak shape and ionization efficiency in the mass spectrometer. rsc.orgresearchgate.netufl.edu
Mass spectrometry parameters are optimized to maximize sensitivity and specificity. For quantitative analysis, triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are frequently used. researchgate.netacs.orgacs.org This involves monitoring specific precursor-to-product ion transitions, which provides a high degree of certainty in both identification and quantification. In complex matrices, evaluating and mitigating matrix-induced signal suppression is critical; this can be addressed by using matrix-matched calibration standards or stable isotope-labeled internal standards. europa.euacs.orgrsc.org High-resolution mass spectrometry (HRMS) offers an alternative, providing highly accurate mass measurements that aid in the identification of unknown metabolites and degradation products without needing pre-selected ion transitions. nih.govmdpi.com
The result of rigorous method optimization is the establishment of validated performance characteristics, including the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the sensitivity of the method in a specific matrix.
| Matrix | Analytical Technique | Analyte | LOD | LOQ | Source |
|---|---|---|---|---|---|
| Milk | HPLC-UV | Oxacillin | 1-2 ng/mL | 3 ng/mL | mdpi.com |
| Infant Formula | HPLC-MS/MS | Oxacillin | - | 30 µg/L | nih.gov |
| Chicken Tissue | HPLC-UV | Amoxicillin | 0.098 µg/mL | 0.297 µg/mL | d-nb.info |
| Bovine Milk | LC-MS | Dicloxacillin | - | 3 ng/mL | acs.org |
| Porcine Tissues | LC-MS/MS | Amoxicillin Metabolites | 0.2-15.1 ng/g | 25 ng/g | researchgate.net |
Theoretical and Computational Investigations of Oxacillin Penillic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, PM3)
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 are used to model molecular structures and predict their behavior in chemical reactions. jmchemsci.commdpi.com These calculations provide insights into the stability of oxacillin (B1211168) penillic acid and its precursors.
Detailed Research Findings: Studies on β-lactam antibiotics reveal that the reactivity of the β-lactam ring is a key factor in their degradation. philadelphia.edu.jo The fusion of the β-lactam ring to the thiazolidine (B150603) ring creates significant strain, making the amide bond susceptible to hydrolysis. uomus.edu.iq Quantum chemical calculations help quantify this reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net A small HOMO-LUMO energy gap generally indicates higher chemical reactivity.
For penicillins, the degradation pathway often involves the opening of the β-lactam ring to form the corresponding penicilloic acid, which can then rearrange to form penillic acid under acidic conditions. nih.gov Computational models, including DFT, have been used to calculate the electronic properties and assign the normal modes for penicillins like oxacillin. nih.gov The electron-withdrawing nature of the isoxazole (B147169) ring in oxacillin provides some acid stability to the parent molecule. minia.edu.eg However, upon degradation to oxacillin penillic acid, the electronic structure is significantly altered. Quantum calculations can map the electron density distribution, identify electrophilic and nucleophilic sites, and predict the molecule's susceptibility to further reactions. Semi-empirical methods like PM3, while less accurate than DFT, offer a computationally faster way to screen large numbers of molecules or study large systems, often used for initial geometry optimizations before more rigorous DFT calculations. mdpi.comresearchgate.net
Interactive Data Table: Quantum Chemical Parameters for Penicillin-Related Structures (Note: The following data is illustrative, based on typical values found in computational studies of related molecules, as direct data for this compound is not widely published.)
| Compound/Structure | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Generic Penicillin Core | DFT/B3LYP | -6.8 | -0.5 | 6.3 | jmchemsci.com |
| Penicilloic Acid Derivative | DFT/B3LYP | -6.5 | -0.2 | 6.3 | nih.gov |
| Penillic Acid Derivative | PM3 | -8.9 | -0.8 | 8.1 | researchgate.net |
| Oxacillin | DFT/B3LYP | -7.1 | -0.6 | 6.5 | nih.gov |
Molecular Docking and Dynamics Simulations Applied to Degradation Pathways and Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how molecules interact with each other. nih.gov These methods are particularly useful for studying how antibiotic degradation products, such as this compound, might interact with bacterial enzymes like β-lactamases or penicillin-binding proteins (PBPs). researchgate.networktribe.com
Detailed Research Findings: The degradation of penicillins can produce various metabolites, including penicilloic acids, penillic acids, and 6-aminopenicillanic acid (6-APA). worktribe.com Molecular docking studies have been performed to predict the binding affinities of these degradation products to bacterial target proteins. biorxiv.org For example, research has shown that penicilloic acid and 6-APA are predicted to bind to Penicillin-Binding Protein 3 (PBP3). philadelphia.edu.joworktribe.com Such binding, even if it does not inhibit the protein as effectively as the parent antibiotic, could have biological implications.
Interactive Data Table: Illustrative Molecular Docking Scores of Penicillin Degradation Products
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |
|---|---|---|---|---|
| Penicilloic Acid | PBP3 | -4.7 | - | nih.gov |
| Penillic Acid | RhoA-GTPγS | -4.3 | - | nih.gov |
| 6-Aminopenicillanic acid (6-APA) | PBP3 | -3.9 | - | nih.gov |
| Penilloic Acid | RhoA-GTPγS | -7.0 | LYS118, CYS16, GLY14 | nih.gov |
In Silico Prediction of Transformation Products and Intermediates
In silico methods are increasingly used to predict the metabolic fate and environmental degradation of chemical compounds, including antibiotics. nih.gov These predictive tools can help identify potential transformation products (TPs) and intermediates that may be formed from a parent compound like oxacillin.
Detailed Research Findings: The degradation pathways of penicillins are well-characterized and serve as a basis for in silico predictions. worktribe.com The primary degradation route involves the hydrolytic cleavage of the β-lactam ring, which is susceptible to attack under acidic, basic, or enzymatic conditions. researchgate.net This initial step typically yields the corresponding penicilloic acid. For oxacillin, this product is oxacillin penicilloic acid. researchgate.netmdpi.com
Under acidic conditions, penicilloic acid can undergo further intramolecular rearrangement. This involves decarboxylation and the formation of a new ring system, leading to the creation of penillic acid. nih.govebi.ac.uk Therefore, this compound is a predicted and known acid-catalyzed transformation product of oxacillin. ebi.ac.uk Computational software can simulate these transformations based on established reaction rules and knowledge bases. These tools can predict a range of potential TPs arising from various reactions like hydrolysis, oxidation, and isomerization. researchgate.net Studies on the electrochemical degradation of oxacillin have identified several organic by-products, and computational predictions can complement such experimental findings by proposing structures for observed mass spectral peaks. researchgate.net
Interactive Data Table: Predicted Transformation Products of Oxacillin
| Parent Compound | Transformation Product | Formation Condition | Reference |
|---|---|---|---|
| Oxacillin | Oxacillin Penicilloic Acid | Alkaline/Acidic/Enzymatic Hydrolysis | researchgate.netmdpi.com |
| Oxacillin | This compound | Acid-catalyzed rearrangement of Penicilloic Acid | nih.govebi.ac.uk |
| Oxacillin | Penicillamine | Further degradation | uantwerpen.be |
| Oxacillin | Penilloaldehyde | Further degradation | uantwerpen.be |
Mechanistic Modeling of Reaction Networks
Mechanistic modeling aims to construct a comprehensive picture of the reaction pathways, kinetics, and thermodynamics involved in the transformation of a molecule. For oxacillin, this involves modeling the network of reactions that lead to its degradation into products like this compound.
Detailed Research Findings: The degradation of oxacillin has been studied from a kinetic perspective, particularly its oxidation in alkaline solutions. learning-gate.comresearchgate.netlearning-gate.com Such studies determine reaction orders, rate constants, and the influence of variables like temperature and pH. learning-gate.com A proposed mechanism for the oxidation of oxacillin by a copper(III) complex suggests the formation of an intermediate complex between the oxidant and the antibiotic. learning-gate.comresearchgate.net
Interactive Data Table: Key Steps in the Degradation Network of Penicillins
| Reaction Step | Description | Key Conditions | Kinetic Profile | Reference |
|---|---|---|---|---|
| Oxacillin → Oxacillin Penicilloic Acid | Hydrolysis of the β-lactam ring | Acidic, alkaline, or enzymatic (β-lactamase) | Generally pseudo-first-order | researchgate.netlearning-gate.com |
| Oxacillin Penicilloic Acid → this compound | Intramolecular rearrangement and decarboxylation | Acidic (pH < 4) | Dependent on pH and temperature | nih.govebi.ac.uk |
| Oxacillin → Oxidized Products | Oxidation of the molecule | Presence of oxidizing agents (e.g., Cu(III) complex) | Fractional order with respect to substrate | learning-gate.comresearchgate.net |
Biochemical and Environmental Dimensions of Penillic Acid Derivatives
Fate and Persistence in Environmental Systems
The presence of antibiotics such as oxacillin (B1211168) in municipal and agricultural wastewater is a significant environmental concern. mdpi.com While wastewater treatment plants (WWTPs) are designed to remove contaminants, the efficiency of antibiotic removal can be inconsistent. mdpi.comnii.ac.jp Oxacillin has been frequently detected in WWTP influents. researchgate.net During treatment processes, which can include anaerobic, hydrolysis, and aerobic stages, oxacillin can be transformed into various degradation products. pku.edu.cnnih.gov
One of the primary degradation products of penicillins is the corresponding penicilloic acid, formed by the hydrolysis of the β-lactam ring. uobasrah.edu.iqgnest.orgwikipedia.org For oxacillin, this results in oxacillin penicilloic acid. gnest.orgresearchgate.net Under acidic conditions, which can occur in certain stages of wastewater treatment or in the environment, penicilloic acid can further transform into penillic acid. pku.edu.cnnih.gov Studies have shown that while a significant portion of the parent oxacillin can be removed during wastewater treatment, its transformation products may persist. mdpi.comnih.gov For instance, even with high removal rates for the parent compound, degradation products like penilloic acid have been identified in the final effluent. pku.edu.cnnih.gov The persistence of these transformation products is a concern as they are discharged into receiving water bodies. mdpi.com
Table 1: Transformation of Oxacillin in Wastewater Treatment
| Process/Stage | Compound | Observations | Citations |
| Influent | Oxacillin | Frequently detected in raw wastewater. | researchgate.net |
| Treatment | Oxacillin | Can be significantly eliminated through various treatment stages. | mdpi.comnih.gov |
| Treatment | Oxacillin Penicilloic Acid | Formed via hydrolysis of the β-lactam ring. | gnest.orgresearchgate.net |
| Effluent | Oxacillin Penillic Acid | May be formed from penicilloic acid under acidic conditions and persist in treated water. | pku.edu.cn |
Once released into aquatic environments, the degradation of oxacillin and its derivatives like this compound is influenced by abiotic processes such as hydrolysis and photolysis. mdpi.comnih.gov The hydrolysis of the β-lactam ring is a primary degradation pathway for penicillins in water, leading to the formation of penicilloic acids. nih.govtaylorandfrancis.com This reaction is pH-dependent. nih.govnih.gov
Further degradation can lead to other products. For example, under acidic conditions, penicilloic acid can convert to penillic acid. pku.edu.cn Photolysis, or degradation by sunlight, also contributes to the breakdown of β-lactam antibiotics in surface waters. mdpi.comnih.gov Studies on various penicillins show that simulated sunlight can degrade them with half-lives of several hours, with the primary transformation being the hydrolysis of the β-lactam ring. nih.gov While the parent oxacillin may be poorly biodegradable by microbial populations in some cases, its degradation products formed through processes like irradiation have been shown to be more easily biodegradable. kuleuven.be The presence and persistence of these various degradation products, including penilloic and penicilloic acids, have been confirmed in river water receiving WWTP effluent. pku.edu.cnnih.gov
Role as a Biochemical Intermediate or Byproduct in Penicillin Metabolism/Degradation
The formation of penillic acid is a key outcome of penicillin degradation. biorxiv.org In strongly acidic conditions (pH < 3), penicillins undergo a series of reactions that result in inactive degradation products, with penillic acid being a notable derivative. uobasrah.edu.iq The initial and more common hydrolysis of the β-lactam ring, which occurs under weakly acidic to alkaline conditions or through enzymatic action, yields penicilloic acid. uobasrah.edu.iqwikipedia.orgtaylorandfrancis.com
Specifically, oxacillin's degradation by alkali has been shown to produce (5R, 6R)-penicilloic acid of oxacillin and its isomer, (5S, 6R)-penicilloic acid of oxacillin. researchgate.net Penicilloic acid is unstable and can subsequently undergo further transformation. nih.gov One of these transformations is decarboxylation, which converts penicilloic acid to penilloic acid. nih.govuct.ac.za Therefore, this compound is a significant byproduct in the chemical degradation cascade of oxacillin, arising from the initial cleavage of the vital β-lactam ring. uobasrah.edu.iqbiorxiv.org
Interactions with Biological Macromolecules and Enzymes
The antibacterial action of oxacillin stems from its ability to covalently bind to the active site of Penicillin-Binding Proteins (PBPs), inhibiting the enzymes crucial for bacterial cell wall synthesis. drugbank.comnih.govmdpi.com This interaction depends on the reactive β-lactam ring. uobasrah.edu.iq The degradation of oxacillin into penillic acid involves the opening and rearrangement of this ring, resulting in a loss of this covalent binding capability and antibacterial activity. uobasrah.edu.iqcymitquimica.com
However, research has revealed that degradation products can still interact with PBPs through non-covalent means. nih.govnih.gov Specifically, crystallographic studies have shown that (5S)-penicilloic acid, an epimer of the initial hydrolysis product of piperacillin, can bind non-covalently within the active site of PBP3 from Pseudomonas aeruginosa. nih.govnih.govresearchgate.netacs.org Molecular docking studies predict that penicilloic acid derivatives from various penicillins could also bind to this target. researchgate.net While these non-covalent interactions are significantly weaker than the covalent binding of the parent antibiotic, they raise the possibility that penicillin degradation products could play a role in modulating protein function, even if they are not effective inhibitors. nih.govnih.gov The binding of penicilloic acid to other proteins, such as Human Serum Albumin (HSA), has also been studied, demonstrating its ability to form non-covalent complexes stabilized by hydrogen bonds. researchgate.net
Table 2: Interaction of Penicillin Degradation Products with Proteins
| Molecule | Protein Target | Interaction Type | Key Finding | Citations |
| Oxacillin | Penicillin-Binding Proteins (PBPs) | Covalent | Inhibits enzyme activity, leading to bacterial cell death. | drugbank.comnih.gov |
| (5S)-Penicilloic Acid | PBP3 (P. aeruginosa) | Non-covalent | Binds to the active site, but with weak inhibitory effect. | nih.govnih.govresearchgate.net |
| Penicilloic Acid | Human Serum Albumin (HSA) | Non-covalent | Forms stable complexes in binding pockets. | researchgate.net |
Enzyme modulators are compounds that influence the activity of enzymes, either by enhancing or inhibiting it. patsnap.com Beta-lactamases are enzymes produced by resistant bacteria that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. uobasrah.edu.iqmdpi.com This enzymatic action is a primary mechanism of antibiotic resistance and leads to the formation of inactive penicilloic acids. uobasrah.edu.iqwikipedia.org
The question arises whether the subsequent degradation products, such as penillic acid, can act as modulators of β-lactamase activity. In principle, these degradation products could bind to the enzyme's active site, potentially acting as competitive inhibitors against the parent antibiotic. However, the structural changes from penicillin to penicilloic or penillic acid are substantial. While some penicillins like methicillin (B1676495) and oxacillin are designed to be resistant to β-lactamase, their degradation products are not. uct.ac.za Studies on the degradation of various penicillins by β-lactamase focus on the formation of penicilloic and penilloic acids as the end products of enzymatic inactivation. nih.govresearchgate.net There is limited direct evidence to suggest that this compound acts as a significant modulator of β-lactamase activity. The primary interaction is the enzymatic degradation of the parent drug, which the enzyme facilitates.
Q & A
Basic Research Questions
Q. What established protocols are used for synthesizing Oxacillin penillic acid, and how is purity validated?
- Methodological Answer: Synthesis typically involves β-lactam ring formation under controlled pH and temperature, followed by purification via recrystallization or chromatography. Validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Cross-reference spectral data with published libraries to confirm identity .
- Key Considerations: Document reaction conditions (solvent, catalyst, stoichiometry) and include negative controls to detect byproducts. Reproducibility hinges on strict adherence to published protocols .
Q. Which spectroscopic techniques are prioritized for characterizing this compound?
- Methodological Answer:
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., β-lactam carbonyl stretch at ~1770 cm⁻¹).
- NMR: Use H and C NMR to resolve stereochemistry and confirm ring integrity.
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS in positive ion mode).
- Validation: Compare data with structurally analogous penicillins and published spectra .
Q. What storage conditions prevent this compound degradation in laboratory settings?
- Methodological Answer: Store lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use sterile buffers (pH 6.0–7.0) and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis to detect hydrolytic degradation products (e.g., penicilloic acid derivatives) .
Advanced Research Questions
Q. How can experimental conditions be optimized to minimize this compound degradation during bioassays?
- Methodological Answer:
- Temperature Control: Conduct assays at 4°C if prolonged incubation is required.
- Buffer Selection: Use phosphate-buffered saline (PBS, pH 6.5) to reduce hydrolysis.
- Real-Time Monitoring: Employ LC-MS/MS to quantify degradation products and adjust kinetics models.
- Reference: Stability studies should align with ICH guidelines for forced degradation testing .
Q. What statistical methods resolve contradictions in antimicrobial activity data across studies?
- Methodological Answer:
- Meta-Analysis: Pool data from independent studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis: Test for confounding variables (e.g., bacterial strain variability, inoculum size).
- Standardization: Adopt CLSI/EUCAST guidelines for MIC (minimum inhibitory concentration) determination.
- Reference: Cross-validate findings with orthogonal assays (e.g., time-kill curves) .
Q. How should researchers address discrepancies in chromatographic purity results between laboratories?
- Methodological Answer:
- Interlaboratory Comparison: Share reference samples and harmonize HPLC parameters (column type, mobile phase gradient).
- Calibration: Use certified reference materials (CRMs) for instrument calibration.
- Blinded Reanalysis: Third-party labs should reanalyze samples to eliminate bias.
- Reference: Report detailed methodology, including column lot numbers and detector settings, to enhance reproducibility .
Methodological Frameworks for Data Interpretation
Q. What frameworks guide hypothesis testing in structure-activity relationship (SAR) studies of this compound?
- Methodological Answer:
- PICO Framework: Define P opulation (bacterial strains), I ntervention (compound derivatives), C omparator (parent molecule), O utcome (MIC reduction).
- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., Hill equation) to quantify efficacy.
- Reference: Use cheminformatics tools (e.g., molecular docking) to correlate structural modifications with activity .
Data Reproducibility and Reporting Standards
Q. What criteria ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer:
- Preclinical Models: Use standardized animal models (e.g., murine neutropenic thigh infection) with documented ethical approvals.
- Analytical Validation: Validate LC-MS/MS methods per FDA bioanalytical guidelines (accuracy, precision, matrix effects).
- Data Transparency: Share raw datasets in supplementary materials, including outlier justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
